Lipophilicity (logP) Differentiation: 3-CF3-Piperidine vs. Unsubstituted Piperidine Analog
The target compound exhibits a calculated logP of approximately 2.17 (ZINC20) to 1.67 (ZINC15), reflecting the contribution of the 3-CF3 substituent [1][2]. The des-CF3 analog methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate (MW 298.36, C13H18N2O4S) is expected to have a substantially lower logP, estimated at approximately 0.8–1.2 based on the removal of the trifluoromethyl group's hydrophobic contribution (~+0.9 log units for an aliphatic CF3) [3]. This lipophilicity difference of approximately 0.5–1.4 log units is mechanistically significant: it falls within the range known to influence membrane passive permeability and CYP450-mediated metabolic clearance [4].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.168 (ZINC20); logP = 1.672 (ZINC15) |
| Comparator Or Baseline | Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate (des-CF3): estimated logP ≈ 0.8–1.2 (no experimental value available; based on subtracting ~0.9 log unit CF3 contribution per Hansch-Leo fragmental constant) |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.4 (target compound more lipophilic) |
| Conditions | In silico prediction (ZINC calculated values); Hansch-Leo fragment-based estimation for comparator |
Why This Matters
A logP difference of this magnitude can translate into meaningful differences in passive membrane permeability and metabolic stability, making CAS 321970-49-4 a distinctly more lipophilic screening candidate than its des-CF3 comparator.
- [1] ZINC20 Database, ZINC000001028337. logP = 2.168. Accessed April 2026. View Source
- [2] ZINC15 Database, ZINC000183184117. logP = 1.672. Accessed April 2026. View Source
- [3] Hansch, C., Leo, A., Hoekman, D. (1995). 'Exploring QSAR: Hydrophobic, Electronic, and Steric Constants.' ACS Professional Reference Book. CF3 fragmental constant for aliphatic carbon: ~+0.9 log units. View Source
- [4] Waring, M.J. (2010) 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), pp. 235–248. LogP optimization range for permeability and metabolic stability. View Source
